5-(Prop-1-ynyl)pyridin-3-ylboronic acid
Overview
Description
5-(Prop-1-ynyl)pyridin-3-ylboronic acid is a boronic acid derivative of the pyridine family . It has a CAS Number of 917471-30-8 and a molecular weight of 160.97 . The IUPAC name for this compound is 5-(1-propynyl)-3-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BNO2/c1-2-3-7-4-8(9(11)12)6-10-5-7/h4-6,11-12H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 384.8±52.0 °C and a density of 1.21 . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-(Prop-1-ynyl)pyridin-3-ylboronic acid plays a role in the synthesis of various heterocyclic compounds. For instance, its use in the Chan–Evans–Lam coupling reaction has been demonstrated in the synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, a compound analyzed via multiple spectroscopic methods (Ershov et al., 2023). Additionally, it has been involved in the formation of propynyl-iminopyrimidines, which exhibit varying basic strength and reactivity in the Dimroth rearrangement (Brown & England, 1967).
Suzuki–Miyaura Cross-Coupling
In the field of organic chemistry, this compound is significant in Suzuki–Miyaura cross-coupling reactions. Research illustrates its application in synthesizing 3-hetarylpyrroles, contributing to the development of new organic compounds with potential applications in medicinal chemistry (Matyugina et al., 2020).
Catalysis in Organic Synthesis
Its role in catalysis, particularly in facilitating cross-coupling reactions, is noteworthy. The synthesis of various aromatic compounds, including those with potential pharmaceutical applications, has been achieved using this compound as a catalyst or a reactant in these reactions, demonstrating its versatility and importance in organic synthesis (Wang et al., 2014).
Molecular Structure and Mechanistic Studies
The compound has also been instrumental in molecular structure and mechanistic studies. For example, research involving the synthesis of 1,3-Dipolar Cycloaddition Reaction products utilized this compound to study the reaction mechanism and molecular structure through spectral data and DFT quantum chemical calculations (Aboelnaga et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
(5-prop-1-ynylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-2-3-7-4-8(9(11)12)6-10-5-7/h4-6,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKHKWSOJEAII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917471-30-8 | |
Record name | 5-(1-Propynyl)pyridine-3-boronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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